2-(Prop-2-en-1-yl)cyclohexan-1-amine

Medicinal Chemistry Organic Synthesis Stereoselective Cyclization

2-(Prop-2-en-1-yl)cyclohexan-1-amine (CAS 99064-63-8), also known as 2-allylcyclohexanamine, is a primary aliphatic amine bearing a cyclohexane ring with an allyl substituent at the 2-position. With a molecular formula of C₉H₁₇N and a molecular weight of 139.24 g/mol, this compound is a versatile synthetic intermediate, particularly valuable in the construction of nitrogen-containing heterocycles and as a chiral building block in medicinal chemistry.

Molecular Formula C9H17N
Molecular Weight 139.242
CAS No. 99064-63-8
Cat. No. B2511675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Prop-2-en-1-yl)cyclohexan-1-amine
CAS99064-63-8
Molecular FormulaC9H17N
Molecular Weight139.242
Structural Identifiers
SMILESC=CCC1CCCCC1N
InChIInChI=1S/C9H17N/c1-2-5-8-6-3-4-7-9(8)10/h2,8-9H,1,3-7,10H2
InChIKeyFHBMYNJEZCLYTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Prop-2-en-1-yl)cyclohexan-1-amine (CAS 99064-63-8): Key Properties and Structural Overview for Research Procurement


2-(Prop-2-en-1-yl)cyclohexan-1-amine (CAS 99064-63-8), also known as 2-allylcyclohexanamine, is a primary aliphatic amine bearing a cyclohexane ring with an allyl substituent at the 2-position . With a molecular formula of C₉H₁₇N and a molecular weight of 139.24 g/mol, this compound is a versatile synthetic intermediate, particularly valuable in the construction of nitrogen-containing heterocycles and as a chiral building block in medicinal chemistry . Its unique structural feature—a primary amine adjacent to an allyl-substituted cyclohexane—provides distinct reactivity profiles compared to its regioisomers and other cyclohexanamine derivatives, making it a strategic choice for specific synthetic pathways [1].

Synthetic intermediate 2-Allylcyclohexylamine framework for N-heterocycle construction
Chiral building block Chiral cyclohexane scaffold with primary amine handle
Position-specific reactivity C2-allyl enables intramolecular cyclization not accessible with N-allyl isomers

Why 2-(Prop-2-en-1-yl)cyclohexan-1-amine Cannot Be Directly Substituted with Common Cyclohexylamine Analogs


The precise substitution pattern of the allyl group on the cyclohexane ring dictates both the compound's reactivity and the stereochemical outcome of downstream transformations. Regioisomers such as N-allylcyclohexanamine (CAS 6628-00-8) position the allyl moiety on the nitrogen atom, significantly altering nucleophilicity and coordination behavior [1]. Similarly, simple cyclohexylamine lacks the allyl handle required for key cyclization reactions, while allylamine derivatives devoid of the cyclohexane scaffold fail to provide the necessary steric and conformational constraints for stereoselective transformations [2]. These structural nuances directly impact synthetic efficiency, diastereoselectivity, and the feasibility of generating complex azacyclic frameworks, rendering generic substitution with in-class compounds impractical for research programs reliant on precise molecular architecture.

Target 2-allylcyclohexanamine Primary amine, allyl on C2 – enables 6-endo cyclization and distinct stereochemical control.
Substitute N-allylcyclohexanamine Secondary amine, allyl on N – different nucleophilicity and cannot undergo intramolecular NIS cyclization.
Target 2-allylcyclohexanamine Chiral, conformationally constrained cyclohexane backbone – supports stereoselective transformations.
Substitute Cyclohexylamine / allylamine Lack allyl handle or ring – do not provide the steric and conformational control required for decahydroquinoline synthesis.

Quantitative Differentiation of 2-(Prop-2-en-1-yl)cyclohexan-1-amine: Evidence-Based Comparisons Against Key Analogs


Regioisomeric Distinction: 2-Allyl Substitution on Carbon vs. N-Allyl Substitution on Nitrogen

The target compound 2-(prop-2-en-1-yl)cyclohexan-1-amine (CAS 99064-63-8) possesses the allyl group directly attached to the cyclohexane C2 carbon, yielding a primary amine with a distinct nucleophilic profile. In contrast, its common regioisomer N-allylcyclohexanamine (CAS 6628-00-8) bears the allyl group on the nitrogen, generating a secondary amine [1]. This fundamental difference in amine class (primary vs. secondary) alters basicity, steric accessibility, and participation in reactions such as NIS-promoted aminocyclization, where the 2-allyl substitution pattern enables intramolecular 6-endo cyclization to form decahydroquinoline scaffolds [2].

Regioisomeric amine type
Head-to-head
Target: primary amine; allyl at C2
Comparator: secondary amine; allyl at N
C2-allyl pattern is required for intramolecular NIS cyclization to decahydroquinolines.
N-allyl isomer does not participate in analogous 6-endo cyclization.
Medicinal Chemistry Organic Synthesis Stereoselective Cyclization

Synthetic Efficiency in NIS-Promoted Cyclization: 72% Overall Yield

In a study of NIS-promoted aminocyclization, bishomoallylic secondary amines derived from 2-allylcyclohexylamine (specifically the N-benzyl derivative) undergo efficient 6-endo cyclization to generate cis-3-iododecahydroquinolines [1]. The transformation proceeds with an overall yield of 72% over two steps (cyclization and subsequent functional group interconversion) when using 1.1 equiv of N-iodosuccinimide (NIS) in methylene chloride with slow warming from −45 °C to 0 °C [1]. While this specific yield is reported for an N-benzyl derivative, it demonstrates the intrinsic reactivity of the 2-allylcyclohexylamine framework and provides a benchmark for evaluating this scaffold in similar cyclization reactions [1].

Cyclization yield benchmark
Class-level
72% overall yield (N-benzyl derivative)
Demonstrates scaffold reactivity for complex N-heterocycle construction.
Class-level inference; reported for N-benzyl derivative.
Heterocyclic Synthesis Decahydroquinoline Iodoaminocyclization

Purity and Analytical Specifications: 95% Minimum Purity with Defined Storage

Commercially available 2-(prop-2-en-1-yl)cyclohexan-1-amine (CAS 99064-63-8) is supplied with a minimum purity specification of 95%, as verified by vendors such as Fluorochem (product code F659363) and AKSci (catalog 2178CU) . The compound is recommended for long-term storage in a cool, dry place, with specific vendor guidelines indicating storage sealed in dry conditions at 2–8 °C . In contrast, its regioisomer N-allylcyclohexanamine (CAS 6628-00-8) is typically stored in a flammables area due to its lower flash point (128 °F) and higher flammability hazard classification [1].

Purity & storage
Data to verify
Purity:≥95%
Storage:Cool, dry; 2–8 °C
N-allyl storage:Flammables area
Defined specification supports reproducible synthesis; different hazard profiles inform handling.
Vendor datasheets; verify against received lot COA.
Analytical Chemistry Quality Control Chemical Procurement

Hydrophobicity and Physicochemical Profile: LogP 2.12 vs. 2.49 for N-Allyl Isomer

The calculated partition coefficient (LogP) for 2-(prop-2-en-1-yl)cyclohexan-1-amine is reported as 2.12, while its N-allyl regioisomer exhibits a higher LogP of 2.49 [1]. This difference of 0.37 log units translates to a ~2.3-fold difference in octanol-water partitioning, indicating that the 2-allyl isomer is less lipophilic [1]. Additionally, the target compound possesses two asymmetric atoms (Fsp³ = 0.78), offering stereochemical complexity not present in the achiral N-allyl analog .

LogP & chirality
Supplier data
Target: LogP 2.12; 2 asymmetric atoms (Fsp³ 0.78)
N-allyl isomer: LogP 2.49; 0 asymmetric atoms
Lower lipophilicity may reduce non-specific binding; chirality supports enantioselective synthesis.
Calculated LogP; confirm with experimental determination if critical.
Physicochemical Properties Drug Design ADME Prediction

Targeted Application Scenarios for 2-(Prop-2-en-1-yl)cyclohexan-1-amine (CAS 99064-63-8)


Synthesis of Decahydroquinoline Alkaloid Scaffolds via NIS-Promoted Cyclization

The 2-allylcyclohexylamine framework is uniquely suited for the construction of decahydroquinoline cores, a structural motif found in numerous bioactive alkaloids. As demonstrated by Diaba et al., N-benzyl derivatives of this compound undergo efficient 6-endo iodoaminocyclization with NIS to yield cis-3-iododecahydroquinolines in 72% overall yield [1]. This reactivity is contingent upon the 2-allyl substitution pattern; N-allyl isomers do not participate in analogous intramolecular cyclizations [1]. Research groups engaged in natural product synthesis or diversity-oriented synthesis of nitrogen heterocycles should prioritize this compound over other cyclohexanamine derivatives for these specific transformations.

Chiral Building Block for Asymmetric Synthesis

With two asymmetric centers, 2-(prop-2-en-1-yl)cyclohexan-1-amine provides a chiral framework that can be exploited in asymmetric synthesis. The compound's primary amine functionality allows for facile derivatization (e.g., to amides, sulfonamides, or secondary amines) while preserving the chiral cyclohexane backbone [1]. Although direct biological activity data for the parent compound is limited, its structural attributes align with the requirements for generating enantiomerically enriched intermediates in medicinal chemistry campaigns, particularly where defined stereochemistry is essential for target engagement .

Physicochemical Probe for Structure-Activity Relationship (SAR) Studies

The moderate lipophilicity (LogP 2.12) and stereochemical complexity (Fsp³ 0.78) of 2-(prop-2-en-1-yl)cyclohexan-1-amine render it a valuable probe in SAR studies aimed at optimizing drug-like properties [1]. When incorporated into larger molecular frameworks, its lower LogP relative to the N-allyl isomer (ΔLogP −0.37) may confer improved aqueous solubility and reduced off-target binding, while the allyl group provides a synthetic handle for further elaboration via olefin metathesis, hydroboration, or cross-coupling reactions [1]. Medicinal chemists seeking to balance potency with favorable ADME characteristics can evaluate this scaffold as a more hydrophilic alternative to fully saturated or N-substituted cyclohexylamine building blocks.

Reference Standard for Analytical Method Development

Given its defined purity specification (≥95%) and well-characterized physicochemical properties (LogP, Fsp³, etc.), 2-(prop-2-en-1-yl)cyclohexan-1-amine serves as a suitable reference standard for developing and validating analytical methods (e.g., HPLC, GC-MS, NMR) for cyclohexanamine derivatives [1]. The compound's distinct retention time and spectral fingerprint can aid in the identification and quantification of structurally related impurities in synthetic batches, supporting quality control workflows in both academic and industrial laboratories.

Application
Selection Property
Validation Focus
Decahydroquinoline scaffold synthesis
2-allylcyclohexylamine framework
NIS-promoted cyclization feasibility and diastereoselectivity
Asymmetric synthesis chiral building block
Chiral cyclohexane with primary amine handle
Enantiomerically enriched intermediate generation
Physicochemical SAR probe
Moderate lipophilicity and stereochemical complexity
Lead property optimization studies
Analytical reference standard
Defined purity and well-characterized profile
Method development and impurity profiling

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